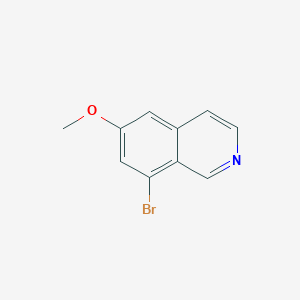

7-(difluoromethoxy)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(difluoromethoxy)isoquinoline is a chemical compound with the CAS Number: 1261787-58-9 and a molecular weight of 195.17 .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(difluoromethoxy)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

The molecular structure of 7-(difluoromethoxy)isoquinoline is represented by the linear formula C10H7F2NO . The InChI code for this compound is 1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H .Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

Several studies have detailed the synthetic utility of isoquinoline derivatives in organic chemistry. For instance, isoquinolines have been used in the study of insertion reactions with phosphorus ylides to produce substituted isoquinolines and isoquinolones, highlighting their versatility in synthetic strategies (Abdou, Fahmy, & Kamel, 2002). Furthermore, the synthesis of cyclopentene-fused pyrroloisoquinolinone derivatives via N-acyliminium ion cyclization showcases the complexity of reactions that these compounds can undergo (Hwang et al., 2002).

Photophysical Properties

The study of the excited-state proton transfer fluorescence quenching based on 7-hydroxyquinoline derivatives for sensing trivalent cations in aqueous environments reveals the photophysical properties of these compounds and their potential applications in environmental monitoring (Mehata, 2021).

Bioactive Compound Synthesis

Isoquinoline derivatives have been explored for their cytotoxic activities and potential as therapeutic agents. Research includes the design and synthesis of 2-aryl-5, 6-dihydropyrrolo[2, 1-a]isoquinoline derivatives as topoisomerase inhibitors, demonstrating the role of isoquinoline scaffolds in the development of new anti-proliferative agents (Kakhki, Shahosseini, & Zarghi, 2014).

Advanced Material Research

The development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers showcases the application of isoquinoline derivatives in the field of analytical chemistry, particularly in doping research (Beuck et al., 2011).

Orientations Futures

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(difluoromethoxy)isoquinoline involves the introduction of a difluoromethoxy group onto an isoquinoline ring. This can be achieved through a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.", "Starting Materials": [ "Isoquinoline", "Difluoromethoxy-containing reagent", "Base", "Solvent" ], "Reaction": [ "Step 1: Dissolve isoquinoline in a suitable solvent.", "Step 2: Add a base to the solution to deprotonate the isoquinoline ring.", "Step 3: Add the difluoromethoxy-containing reagent to the solution and stir at a suitable temperature for a suitable amount of time.", "Step 4: Quench the reaction with an acid to protonate the product.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

Numéro CAS |

1261787-58-9 |

Nom du produit |

7-(difluoromethoxy)isoquinoline |

Formule moléculaire |

C10H7F2NO |

Poids moléculaire |

195.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.